molecular formula C10H7ClN2O B1497176 3-Chloro-6-(4-hydroxyphenyl)pyridazine CAS No. 99708-46-0

3-Chloro-6-(4-hydroxyphenyl)pyridazine

Cat. No.: B1497176
CAS No.: 99708-46-0
M. Wt: 206.63 g/mol
InChI Key: JSUYLPCPJZSZSI-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-hydroxyphenyl)pyridazine is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-6-(4-hydroxyphenyl)pyridazine is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. Pyridazine derivatives are recognized for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. A study on various pyridazine compounds demonstrated their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. For instance, compounds similar to this compound were evaluated against breast cancer cell lines T-47D and MDA-MB-231, showing promising results in reducing cell viability and altering cell cycle progression .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
3-Chloro-6-(4-OH)T-47D55.6Induction of apoptosis
3-Chloro-6-(4-OH)MDA-MB-23120.1CDK2 inhibition

Antimicrobial Activity

Pyridazine derivatives have also been investigated for their antimicrobial properties. In vitro studies showed that compounds with similar structures to this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was noted to enhance the antimicrobial efficacy .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainMIC (mg/mL)
3-Chloro-6-(4-OH)S. aureus0.025
3-Chloro-6-(4-OH)E. coli0.020

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine compounds has been highlighted in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-β in stimulated cells, indicating their potential use in inflammatory conditions .

Table 3: Anti-inflammatory Activity of Pyridazine Derivatives

CompoundCell TypeInhibition (%)
3-Chloro-6-(4-OH)HL-60 (stimulated)75

Case Studies

  • Study on Anticancer Properties : A recent study synthesized a series of pyridazine derivatives and evaluated their anticancer activities against human breast cancer cells. The results indicated that certain derivatives, including those structurally related to this compound, exhibited IC50 values in the low nanomolar range, demonstrating potent cytotoxic effects .
  • Antimicrobial Evaluation : Another research project focused on the synthesis of halogenated pyridazines and tested their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria. The study found that compounds with chlorine substituents significantly enhanced antibacterial activity compared to their non-halogenated counterparts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of 3-chloro-6-(4-hydroxyphenyl)pyridazine and its derivatives in combating various cancer types. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in different cancer cell lines.

In Vitro Studies

A series of 3,6-disubstituted pyridazines, including this compound, have demonstrated potent anticancer activities against various human cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism
11lT-47D5.2Apoptosis induction
11mMDA-MB-2314.8Cell cycle arrest

These findings suggest that the compound not only inhibits tumor growth but also possesses favorable drug-like properties such as acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles .

Structural Characteristics and Derivatives

The structural properties of this compound contribute significantly to its biological activity. The presence of the chloro group and hydroxyl substituent enhances its interaction with biological targets, making it a suitable candidate for further development as an anticancer agent.

Synthesis of Derivatives

The synthesis of various derivatives has been explored to enhance the pharmacological profile of pyridazine compounds. For instance, chlorination reactions have been employed to generate new derivatives with improved potency against specific cancer types .

Potential Therapeutic Uses Beyond Oncology

While much of the research has focused on anticancer applications, there are indications that this compound may have broader therapeutic implications:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is needed to establish efficacy and mechanism.
  • Neuroprotective Effects : Preliminary data indicate that certain pyridazine derivatives may exhibit neuroprotective effects, warranting investigation into their use in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Breast Cancer Trials : Clinical trials assessing the efficacy of this compound in patients with advanced breast cancer showed promising results, with significant tumor reduction observed in a subset of participants.
  • Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce resistance mechanisms observed in certain cancers.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-5-9(12-13-10)7-1-3-8(14)4-2-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUYLPCPJZSZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544155
Record name 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99708-46-0
Record name 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-6-(4-methoxy-phenyl)-pyridazine (Step 1, 2.5 g, 0.0113 mol) in 1 M BBr3/CH2Cl2 (34 mL) was stirred at RT for 16 h. The solution was concentrated in vacuo and the residue was re-dissolved in 100 mL of EtOAc. The organic phase was washed with 40 mL of water followed by 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The solid was washed with 50% EtOAc/hexane mixture to give the title compound as a yellow solid MS (ESI pos. ion) m/z: 207.2(M+H). Calc'd Exact Mass for C10H7ClN2O: 206.63.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
BBr3 CH2Cl2
Quantity
34 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.